molecular formula C18H13Br2ClN2O4 B301595 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Número de catálogo B301595
Peso molecular: 516.6 g/mol
Clave InChI: DKBNRQQMONMAKD-WUXMJOGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that belongs to the class of pyrazolidinediones. It is commonly known as Etoricoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. The compound exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for scientific research.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the inhibition of COX-2. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to have a favorable safety profile and is well-tolerated in animals. In addition, Etoricoxib has been shown to have a longer half-life than other 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinediones, which may contribute to its prolonged therapeutic effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments include its potent anti-inflammatory and analgesic effects, its selectivity for COX-2, and its favorable safety profile. However, the compound also has limitations, including its high cost and limited availability. In addition, Etoricoxib may have off-target effects that could confound the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of Etoricoxib. Finally, there is a need for further research on the potential off-target effects of the compound and their impact on experimental outcomes.

Métodos De Síntesis

The synthesis of 1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione involves the condensation of 5-ethoxy-2,3-dibromo-4-hydroxybenzaldehyde and 3-chloro-1-phenyl-1,2,4-triazol-5(4H)-one in the presence of sodium hydroxide and acetic acid. The reaction takes place at a high temperature and produces a yellow solid, which is then purified through recrystallization.

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively used in scientific research to investigate the molecular mechanisms of inflammation and pain. The compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.

Propiedades

Nombre del producto

1-(3-Chlorophenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione

Fórmula molecular

C18H13Br2ClN2O4

Peso molecular

516.6 g/mol

Nombre IUPAC

(4E)-1-(3-chlorophenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H13Br2ClN2O4/c1-2-27-13-7-9(14(19)15(20)16(13)24)6-12-17(25)22-23(18(12)26)11-5-3-4-10(21)8-11/h3-8,24H,2H2,1H3,(H,22,25)/b12-6+

Clave InChI

DKBNRQQMONMAKD-WUXMJOGZSA-N

SMILES isomérico

CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

SMILES canónico

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br)Br)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.